molecular formula C18H26N2O4 B2627771 Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate CAS No. 856933-11-4

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Cat. No.: B2627771
CAS No.: 856933-11-4
M. Wt: 334.416
InChI Key: QCLYBIDNSJWLNF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals and chemical products. It is known for its role in the production of fentanyl and its analogues, which are potent synthetic opioids .

Biochemical Analysis

Biochemical Properties

It is known to be used as an intermediate in the synthesis of fentanyl , a potent opioid. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.

Cellular Effects

Given its role in the synthesis of fentanyl , it may influence cellular processes related to opioid signaling

Molecular Mechanism

As an intermediate in the synthesis of fentanyl , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to opioid synthesis and action.

Metabolic Pathways

The metabolic pathways involving Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate are not well-characterized. Given its role in the synthesis of fentanyl , it may interact with enzymes or cofactors involved in opioid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate typically involves the reaction of N-BOC-4-piperidinone with aniline and sodium triacetoxyborohydride (STAB) in dichloromethane . The reaction is carried out under cooling conditions to control the exothermic nature of the process. The intermediate product is then subjected to further reactions, such as acylation with propionyl chloride in the presence of diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: In the development of pharmaceuticals, especially synthetic opioids like fentanyl.

    Industry: In the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-piperidinamine (4-AP): Another precursor used in the synthesis of fentanyl.

    N-Phenethyl-4-piperidone (NPP): A key intermediate in the production of fentanyl analogues.

    4-anilino-N-phenethylpiperidine (ANPP): Another important precursor in fentanyl synthesis.

Uniqueness

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is unique due to its specific structure, which allows for efficient conversion to fentanyl and its analogues. Its tert-butyl group provides steric hindrance, enhancing the stability and selectivity of the reactions it undergoes .

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYBIDNSJWLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using general procedure A, methyl 4-aminobenzoate (380 mg, 2.51 mmol) and 1-Boc-4-piperidone (500 g, 2.51 mmol) afforded 4-(4-methoxycarbonyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (643 mg, 77%).
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

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